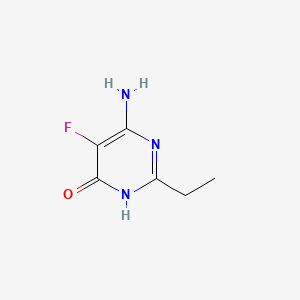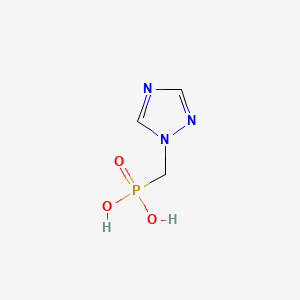
SkQR1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SkQR1 is a synthetic mitochondria-targeted antioxidant . It’s a derivative of plastoquinone and has been used in preclinical studies for the treatment of cardiovascular and renal diseases . It has demonstrated anti-inflammatory activity in a number of inflammatory disease models .
Chemical Reactions Analysis
SkQR1 specifically abolishes mitochondrial reactive oxygen species (mtROS), preventing rapid death of mice caused by various shocks . It also prevents the development of clinical and histological changes in DSS-treated mice .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
SkQR1, a mitochondria-targeted antioxidant, has demonstrated significant neuroprotective effects. In studies involving traumatic brain injury (TBI) models, SkQR1 was found to reduce motor function impairments and neuronal damage. Its effectiveness was evident in various tests assessing limb function and its therapeutic effects persisted for several days post-injury. This suggests that SkQR1 can mitigate TBI-related disruptions, likely through its action on mitochondrial reactive oxygen species (Genrikhs et al., 2019). Similarly, SkQR1 has been shown to have neuroprotective properties in various other models, including ischemic brain injury, where it reduced neurological deficits and brain damage. Its efficacy extends to reducing trauma-induced neurological deficits in rat brain models, indicating its potential in treating a range of neurological conditions (Isaev et al., 2012).
Antioxidative and Protective Mechanisms
The antioxidative properties of SkQR1 have been a focus of research, particularly its capability to target mitochondria. Its role in inhibiting oxidative stress and protecting against DNA damage induced by gamma radiation is notable. SkQR1's ability to suppress the accumulation of reactive oxygen species suggests it could be effective in preventing late consequences of radiation exposure (Fetisova et al., 2010). Furthermore, studies have indicated that SkQR1 can selectively protect normal cells against oxidative stress, highlighting its potential in therapeutic applications.
Impact on Aging and Age-related Diseases
SkQR1 has been explored for its potential in affecting the aging process and treating age-related diseases. Research indicates that it can decelerate the senescence of organisms by targeting mitochondria and reducing oxidative stress. This encompasses a broad spectrum of age-related conditions, including neurodegenerative diseases like Alzheimer’s, indicating its potential as a therapeutic agent in age-related pathology (Skulachev et al., 2009).
Applications in Ischemia and Organ Protection
Studies have also highlighted SkQR1's protective effects in models of ischemia and organ damage. For example, it exhibited nephroprotective and neuroprotective properties in acute brain or kidney damage models. Its antioxidative action is believed to contribute to these protective effects, underscoring its potential in treating conditions related to ischemic injury and oxidative stress (Plotnikov et al., 2010).
Wirkmechanismus
SkQR1’s main effect is the neutralization of mtROS . This provides evidence for the role of mtROS in the activation of innate immune responses mediating stress-induced death of the organism . SkQR1 also reduces mRNA expression of pro-inflammatory molecules TNF, IL-6, IL-1β, and ICAM-1 in the proximal colon compared with DSS-treated animals .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of SkQR1 involves the condensation of a quinone derivative with a triphenylphosphonium salt.", "Starting Materials": [ "2,3-dimethoxy-5-methyl-1,4-benzoquinone", "triphenylphosphine", "methyl iodide", "potassium carbonate", "acetonitrile", "methanol" ], "Reaction": [ "Step 1: Preparation of triphenylphosphonium salt by reacting triphenylphosphine with methyl iodide in acetonitrile solvent.", "Step 2: Preparation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone by reacting 2,3-dimethoxy-5-methylhydroquinone with potassium carbonate in methanol solvent.", "Step 3: Condensation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with triphenylphosphonium salt in acetonitrile solvent to form SkQR1." ] } | |
CAS-Nummer |
1333381-77-3 |
Produktname |
SkQR1 |
Molekularformel |
C44H56N2O6 |
Molekulargewicht |
708.94 |
IUPAC-Name |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrate |
InChI |
InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2 |
InChI-Schlüssel |
PUYHADPJYBREED-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C2C(=C1)OC3=CC(=NCC)C(=CC3=C2C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O)C)C.O |
Synonyme |
9-[2-[[[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]oxy]carbonyl]phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)
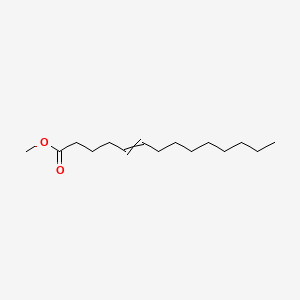
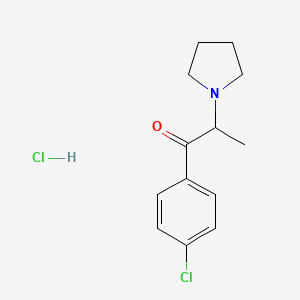
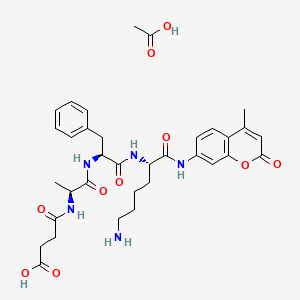
![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)
